2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile
Description
2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile is a fluorinated heterocyclic compound featuring a benzonitrile moiety attached to a tetrahydropyran (THP) ring substituted with a fluorine atom at the 4-position. The fluorine substituent enhances electronegativity and metabolic stability, making this compound of interest in medicinal chemistry and materials science. Its rigid THP core and polar nitrile group contribute to unique physicochemical properties, including solubility and binding affinity, which are critical for pharmaceutical applications .
Properties
IUPAC Name |
2-(4-fluorooxan-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-12(5-7-15-8-6-12)11-4-2-1-3-10(11)9-14/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTCOHKFZWLZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225958 | |
| Record name | Benzonitrile, 2-(4-fluorotetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-07-7 | |
| Record name | Benzonitrile, 2-(4-fluorotetrahydro-2H-pyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-(4-fluorotetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile typically involves the reaction of 4-fluorotetrahydro-2H-pyran with benzonitrile under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups like halogens or nitro groups .
Scientific Research Applications
2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Core Structure
2-(Tetrahydro-2H-pyran-4-carbonyl)benzonitrile (Compound 20)
- Key Differences : Lacks the fluorine atom at the 4-position of the THP ring; instead, it features a carbonyl group at the same position.
- This may enhance interactions with biological targets but reduce lipophilicity and blood-brain barrier penetration .
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile
- Key Differences : Substituted with a benzyloxy-phenyl group at the 4-position of the THP ring, replacing the fluorine and altering the substitution pattern.
- However, this may also increase molecular weight (MW: 293.36) and reduce solubility compared to the fluorinated analog .
Functional Group Variations
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile
- Key Differences: Contains a bromine atom and a THP-2-yloxymethyl group on the phenoxy ring.
- Implications : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter halogen bonding and reactivity. The THP-2-yloxymethyl group introduces conformational flexibility, which could affect target selectivity .
2-(Tetrahydro-2H-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Key Differences : Incorporates a boronate ester (dioxaborolane) group at the 5-position of the benzonitrile ring.
- Implications : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluorinated analog. This makes the compound valuable in synthetic chemistry for constructing biaryl systems .
Structural and Functional Data Table
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|---|
| 2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile | 4-Fluoro-THP, benzonitrile | C₁₂H₁₁FNO | 204.22 | High electronegativity, metabolic stability |
| 2-(Tetrahydro-2H-pyran-4-carbonyl)benzonitrile | 4-Carbonyl-THP, benzonitrile | C₁₃H₁₃NO₂ | 215.25 | Polar, hydrogen-bond donor/acceptor |
| 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile | Benzyloxy-phenyl, THP-4-carbonitrile | C₁₉H₁₈N₂O₂ | 293.36 | Steric bulk, aromatic interactions |
| 4-(4-Bromo-3-(((THP-2-yl)oxy)methyl)phenoxy)benzonitrile | Bromine, THP-2-yloxymethyl | C₁₉H₁₈BrNO₃ | 388.26 | Halogen bonding, flexible substituent |
| 2-(THP-4-yloxy)-5-dioxaborolane-benzonitrile | THP-4-yloxy, boronate ester | C₁₈H₂₄BNO₄ | 329.20 | Cross-coupling utility |
Research Implications
- Fluorine vs. Carbonyl : The fluorine in the target compound offers metabolic resistance and reduced polarity compared to the carbonyl analog, favoring CNS drug development .
- Bromine vs. Boronate : Brominated analogs (e.g., ) may serve as intermediates for further functionalization, whereas boronates (e.g., ) are tailored for synthetic versatility.
- Steric and Electronic Effects : The benzyloxy-substituted compound highlights how steric bulk can modulate target engagement, while the fluorinated analog prioritizes electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
